

# Application Notes and Protocols for Silver *p*-Toluenesulfonate Catalyzed Cyclization

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## Compound of Interest

Compound Name: Silver *p*-toluenesulfonate

Cat. No.: B096825

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This document provides detailed application notes and protocols for the **silver *p*-toluenesulfonate** (AgOTs) catalyzed cyclization of ortho-alkynyl-N-sulfinylbenzaldimines to synthesize 4-sulfinylisoquinolines. This transformation is a powerful method for the construction of valuable heterocyclic scaffolds relevant to medicinal chemistry and materials science.

## Overview and Reaction Principle

Silver(I) salts, acting as soft Lewis acids, effectively activate the carbon-carbon triple bond of alkynes towards nucleophilic attack. In this specific application, **silver *p*-toluenesulfonate** catalyzes the intramolecular cyclization of ortho-alkynyl-N-sulfinylbenzaldimines. The reaction proceeds through a cyclization event followed by an intermolecular transfer of the sulfinyl group, leading to the formation of 4-sulfinylisoquinolines in good to excellent yields. The choice of the silver salt can influence the reaction efficiency, and **silver *p*-toluenesulfonate** has been demonstrated to be an effective catalyst for this transformation.

A proposed mechanism for this silver-catalyzed cascade reaction involves the initial activation of the alkyne by the silver catalyst, followed by a 6-endo-dig cyclization. This generates a vinylsilver intermediate. Subsequent intermolecular transfer of the sulfinyl group from the nitrogen atom to the carbon bearing the silver atom, potentially aided by the tosylate counteranion, yields the final 4-sulfinylisoquinoline product and regenerates the silver catalyst.

## Experimental Data

The following table summarizes the results for the **silver p-toluenesulfonate** catalyzed cyclization of various ortho-alkynyl-N-sulfinylbenzaldimines.

Entry	Substrate (R1)	Substrate (R2)	Catalyst (mol%)	Temperature (°C)	Yield (%)
1	Phenyl	p-Tolyl	10	50	85
2	4-Methylphenyl	p-Tolyl	10	50	88
3	4-Methoxyphenyl	p-Tolyl	10	50	92
4	4-Chlorophenyl	p-Tolyl	10	50	75
5	2-Thienyl	p-Tolyl	10	50	68

## Experimental Protocols

### 3.1. General Procedure for the **Silver p-Toluenesulfonate** Catalyzed Synthesis of 4-Sulfinylisoquinolines

This protocol details the general method for the cyclization of ortho-alkynyl-N-sulfinylbenzaldimines using **silver p-toluenesulfonate** as the catalyst.

Materials:

- ortho-Alkynyl-N-sulfinylbenzaldimine substrate (1.0 equiv)
- **Silver p-toluenesulfonate** (AgOTs) (0.10 equiv, 10 mol%)
- Anhydrous 1,2-dichloroethane (DCE)
- Schlenk tube or similar reaction vessel

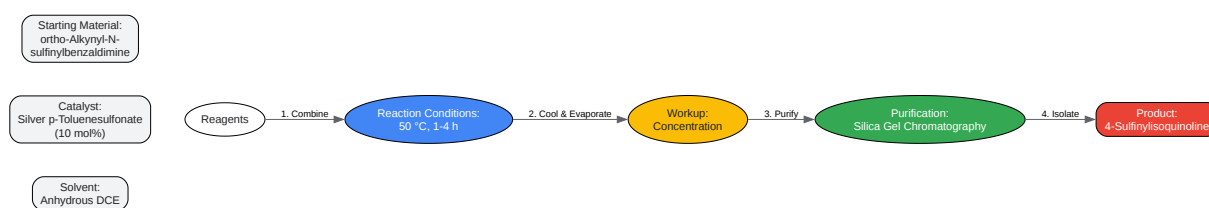
- Magnetic stirrer and heating block or oil bath
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

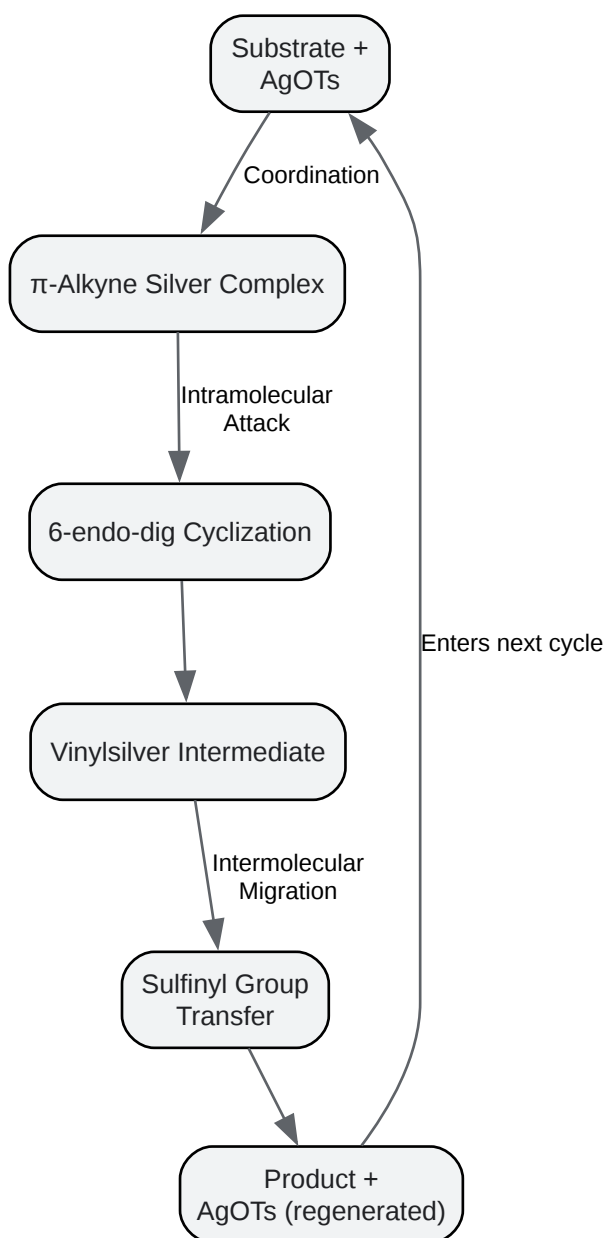
#### Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ortho-alkynyl-N-sulfinylbenzaldimine substrate (0.2 mmol, 1.0 equiv) and **silver p-toluenesulfonate** (5.6 mg, 0.02 mmol, 0.10 equiv).
- Add anhydrous 1,2-dichloroethane (0.4 mL) to the Schlenk tube.
- Seal the Schlenk tube and place it in a preheated heating block or oil bath at 50 °C.
- Stir the reaction mixture vigorously at 50 °C for the time indicated by TLC analysis (typically 1-4 hours).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-sulfinylisoquinoline product.
- Characterize the purified product using standard analytical techniques (<sup>1</sup>H NMR, <sup>13</sup>C NMR, HRMS).

## Visualizations

### 4.1. Reaction Workflow





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